molecular formula C15H14N4O2S B2541131 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide CAS No. 897616-63-6

2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide

Cat. No.: B2541131
CAS No.: 897616-63-6
M. Wt: 314.36
InChI Key: OSBRTMZPOWVAOY-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Research in organic synthesis focuses on developing novel methodologies for constructing complex molecules, including thiazole and pyrimidine derivatives. For instance, Žugelj et al. (2009) described the transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting a novel synthetic route to thiazole-carboxylate derivatives (Martina Žugelj et al., 2009). This research demonstrates the synthetic utility of incorporating both pyrimidine and thiazole rings into complex molecules, which can serve as key intermediates for further chemical transformations.

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the structural motif of pyrimidine linked to other heterocycles, such as pyrazole or thiazole, has been explored for its potential biological activities. For example, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, indicating the relevance of pyrimidine derivatives in developing new antimicrobial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Similarly, Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrimidine derivatives in cancer treatment and inflammation (A. Rahmouni et al., 2016).

Properties

IUPAC Name

2,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(15(21)19-7-5-4-6-11(19)17-8)18-14(20)13-9(2)16-10(3)22-13/h4-7H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRTMZPOWVAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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